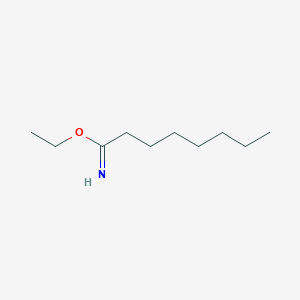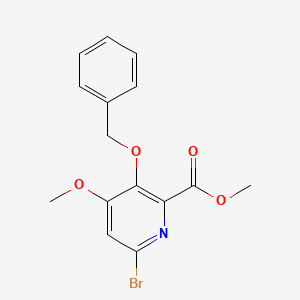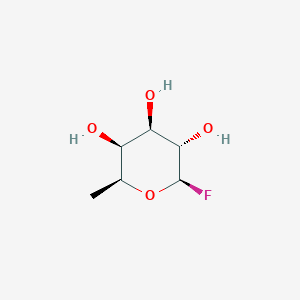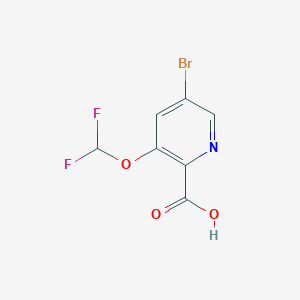
5-Bromo-3-(difluoromethoxy)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(difluoromethoxy)picolinic acid is an organic compound with the molecular formula C7H4BrF2NO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 3 of the pyridine ring are substituted with a bromine atom and a difluoromethoxy group, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method starts with 5-bromopicolinic acid, which is then reacted with difluoromethyl ether under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 5-Bromo-3-(difluoromethoxy)picolinic acid may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(difluoromethoxy)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while oxidation and reduction can modify the functional groups present on the molecule .
Applications De Recherche Scientifique
5-Bromo-3-(difluoromethoxy)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(difluoromethoxy)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromopicolinic Acid: A precursor in the synthesis of 5-Bromo-3-(difluoromethoxy)picolinic acid.
3-Bromo-5-(trifluoromethyl)picolinic Acid: Another derivative of picolinic acid with similar structural features
Uniqueness
This compound is unique due to the presence of both a bromine atom and a difluoromethoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H4BrF2NO3 |
|---|---|
Poids moléculaire |
268.01 g/mol |
Nom IUPAC |
5-bromo-3-(difluoromethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO3/c8-3-1-4(14-7(9)10)5(6(12)13)11-2-3/h1-2,7H,(H,12,13) |
Clé InChI |
WECIUQZMHAXMIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1OC(F)F)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


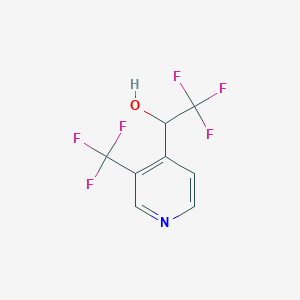

![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
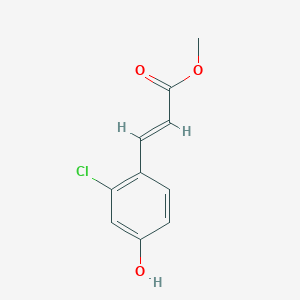
![2-(m-Tolyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15248254.png)


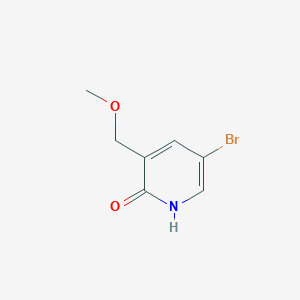
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
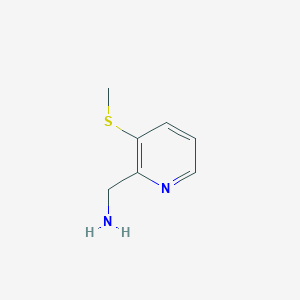
![2-(3-(3-(6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-1,1-dimethyl-6,8-disulfo-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-1-en-1-yl)-3-ethyl-1,1-dimethyl-6-sulfo-1H-benzo[e]indol-3-ium-8-sulfonate](/img/structure/B15248275.png)
